3-Bromo-5-chloro-2-ethoxyaniline
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Overview
Description
3-Bromo-5-chloro-2-ethoxyaniline: is an organic compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol . It is a derivative of aniline, featuring bromine, chlorine, and ethoxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-ethoxyaniline typically involves the following steps:
Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Halogenation: The nitro compound is then subjected to bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the benzene ring.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include bromine, chlorine, and reducing agents such as iron or tin in the presence of hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-2-ethoxyaniline can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-Bromo-5-chloro-2-ethoxyaniline is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
3-Bromo-5-chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-5-chloroaniline: Lacks the ethoxy group, making it less soluble in organic solvents.
3-Bromo-2-ethoxyaniline: Lacks the chlorine atom, resulting in different reactivity and properties.
Uniqueness: 3-Bromo-5-chloro-2-ethoxyaniline is unique due to the presence of both bromine and chlorine atoms along with an ethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents.
Properties
IUPAC Name |
3-bromo-5-chloro-2-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFOEROVTUFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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